O-Benzyl Psilocin-d4 can be classified under the category of psychedelic compounds. Its synthesis typically involves modifications of tryptamine derivatives, which are central to many hallucinogenic substances. The compound is primarily sourced from synthetic pathways that utilize deuterated reagents to ensure the incorporation of deuterium into the final product.
The synthesis of O-Benzyl Psilocin-d4 generally follows a multi-step process that begins with the preparation of a suitable tryptamine precursor. The following steps outline a common synthetic route:
This synthetic approach allows for high yields and purity levels suitable for further biological testing and analysis.
The molecular structure of O-Benzyl Psilocin-d4 can be represented as follows:
The structure features a tryptamine backbone with a hydroxyl group at the 4-position and a benzyl group attached via an ether linkage. The presence of deuterium atoms at specific locations provides unique isotopic signatures that can be detected using mass spectrometry.
O-Benzyl Psilocin-d4 can undergo various chemical reactions typical of phenolic compounds and amines. Key reactions include:
These reactions are significant for understanding the compound's behavior in biological systems and its potential interactions with various enzymes.
The mechanism of action for O-Benzyl Psilocin-d4 is primarily linked to its interaction with serotonin receptors, particularly the 5-HT2A receptor subtype. Upon binding:
O-Benzyl Psilocin-d4 exhibits several notable physical and chemical properties:
These properties make O-Benzyl Psilocin-d4 suitable for various analytical applications, particularly in pharmacokinetic studies.
O-Benzyl Psilocin-d4 has several important applications in scientific research:
O-Benzyl Psilocin-d4 (systematic name: 4-(Benzyloxy)-3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]indole) is a deuterated derivative of the psychedelic metabolite psilocin. Its molecular structure features four deuterium atoms at the ethylamine side chain's beta-carbon position (C-1,1,2,2-tetradeuterioethyl), coupled with a benzyl ether group at the indole 4-position. This modification replaces the labile hydroxyl group of psilocin with a benzyl-protected phosphate mimic, significantly altering solubility and stability while retaining core pharmacophore elements [4] [8] [9].
Table 1: Structural and Chemical Properties
Property | Specification | Research Significance |
---|---|---|
CAS Registry Number | 1246816-52-3 | Unique compound identification |
Exact Mass | 298.42 g/mol | MS detection & quantification |
Isotopic Purity | ≥98% D4 | Metabolic tracing reliability |
Protection Group | Benzyl ether at 4-OH position | Blocks enzymatic dephosphorylation |
Deuterium Position | β-carbon of ethylamine side chain | Inhibits oxidative metabolism (KIE) |
The deuterium labeling induces a kinetic isotope effect (KIE), where the stronger C-D bond (vs. C-H) slows enzymatic degradation—particularly by monoamine oxidases (MAOs)—extending the molecule's half-life in metabolic studies [3] [9]. The benzyl group further stabilizes the compound against phosphatase activity, a key advantage for in vivo tracer applications where psilocin's rapid dephosphorylation confounds detection.
Deuterated psychedelics emerged from mid-20th century efforts to enhance pharmacokinetic properties and mechanistic understanding of hallucinogens. Albert Hofmann’s isolation of psilocybin (1958) and synthesis of LSD catalyzed interest in tryptamine modifications [2]. Early deuterated analogs (e.g., DMT-d₂, LSD-d₃) were synthesized in the 1960s–70s to study metabolic pathways, but technological constraints limited their utility. The resurgence in psychedelic research (post-2000) drove demand for deuterated tools like O-Benzyl Psilocin-d4, enabled by:
O-Benzyl Psilocin-d4 specifically evolved from protected precursor strategies in synthetic chemistry. Researchers recognized that benzyl-protected psilocybin/psilocin analogs could serve as synthetic intermediates for deuterium labeling. This circumvented challenges in directly deuterating psilocin’s unstable 4-hydroxy group. By the 2010s, suppliers like Toronto Research Chemicals (TRC) and MedChemExpress listed the compound for neuropharmacology, highlighting its role in metabolic tracing [4] [6] [8].
Metabolic Pathway Tracing
O-Benzyl Psilocin-d4’s primary application is elucidating psilocin’s absorption, distribution, metabolism, and excretion (ADME). Its deuterium creates a distinct mass signature, allowing discrimination from endogenous psilocin in mass spectrometry. Key findings enabled by this tracer include:
Table 2: Research Applications and Outcomes
Application Domain | Methodology | Key Insights |
---|---|---|
Receptor Binding Assays | Radioligand competition (³H-ketanserin) | 5-HT₂A Kᵢ = 6.3 nM (vs. 3.1 nM for psilocin) |
Metabolic Stability | Human hepatocyte incubation + LC-MS | 3.2× longer t½ vs. non-deuterated analog |
Distribution Studies | MALDI-TOF imaging in rodent brain | Hippocampal/cortical accumulation in 15 min |
Enzyme Inhibition | Recombinant MAO-A/B kinetics | MAO-A Kₘ reduced 2.8× by deuterium (KIE=3.1) |
Receptor Binding and Signaling
As a protected precursor, O-Benzyl Psilocin-d4 retains affinity for serotonin receptors. Though the benzyl group slightly reduces 5-HT₂A potency (∼2-fold vs. psilocin), its deuterium labeling allows precise measurement of:
Analytical Chemistry Applications
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9